molecular formula C24H19N3O5S B281176 METHYL 2-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE

METHYL 2-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE

Cat. No.: B281176
M. Wt: 461.5 g/mol
InChI Key: QAEHKNSZSVUAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE is a complex organic compound with a unique structure that includes a quinoline moiety, a sulfonamide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Sulfonamide: The quinoline derivative is reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide.

    Coupling with Benzoyl Chloride: The sulfonamide is then coupled with benzoyl chloride under basic conditions to form the benzoyl amide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using strong oxidizing agents.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the quinoline moiety.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

METHYL 2-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Biology: Used as a probe in biochemical assays to study enzyme activity.

    Materials Science: Investigated for its potential use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of METHYL 2-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by binding to the active site. This dual mechanism makes it a potent compound for various applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate
  • Methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate

Uniqueness

METHYL 2-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with both DNA and enzymes sets it apart from other similar compounds.

Properties

Molecular Formula

C24H19N3O5S

Molecular Weight

461.5 g/mol

IUPAC Name

methyl 2-[[4-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate

InChI

InChI=1S/C24H19N3O5S/c1-32-24(29)19-8-2-3-9-20(19)26-23(28)17-11-13-18(14-12-17)27-33(30,31)21-10-4-6-16-7-5-15-25-22(16)21/h2-15,27H,1H3,(H,26,28)

InChI Key

QAEHKNSZSVUAIL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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